6,8-Dimethyl-7H-purine vs. 6-Methylpurine: Steric and Electronic Differentiation
6,8-Dimethyl-7H-purine features methyl groups at both the 6 and 8 positions, creating a more sterically hindered and electronically distinct environment compared to 6-methylpurine, which has only one methyl group at the 6-position . This difference is known to influence binding affinity and inhibition potency, as the C6 substituent plays a critical role in molecular recognition . While direct comparative assay data for 6,8-dimethyl-7H-purine versus 6-methylpurine is not currently available in primary literature, class-level inference from 6,8-disubstituted purines supports that dual substitution alters activity profiles [1].
| Evidence Dimension | Structural Features / Substituent Pattern |
|---|---|
| Target Compound Data | Methyl groups at positions 6 and 8 |
| Comparator Or Baseline | 6-Methylpurine: Methyl group at position 6 only |
| Quantified Difference | Presence of second methyl group at C8 vs. absence |
| Conditions | Structural analysis / Inferred from class-level SAR |
Why This Matters
This structural difference directly impacts steric and electronic properties, making 6,8-dimethyl-7H-purine a distinct chemical tool for probing structure-activity relationships where dual C6/C8 substitution is required.
- [1] Zahajska, L., Hanus, J., Spichal, L., Voller, J., & Strnad, M. (2013). 6,8-DISUBSTITUTED PURINE COMPOSITIONS. U.S. Patent Application No. 20130072506. Retrieved from https://www.patentsencyclopedia.com/app/20130072506 View Source
